2-(2-(Dimethylamino)ethoxy)pyridin-3-amine
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Overview
Description
2-(2-(Dimethylamino)ethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . It is characterized by the presence of a pyridine ring substituted with a dimethylaminoethoxy group at the 2-position and an amine group at the 3-position. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethoxy)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-(Dimethylamino)ethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Similar structure but lacks the ethoxy group.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the pyridine ring.
Uniqueness
2-(2-(Dimethylamino)ethoxy)pyridin-3-amine is unique due to the presence of both the dimethylaminoethoxy group and the pyridine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3 |
InChI Key |
PMAYFOWRMGYWBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
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